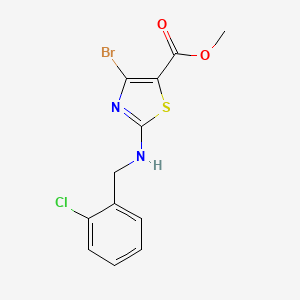

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate is a chemical compound with the molecular formula C12H10BrClN2O2S and a molecular weight of 361.64 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazole ring, a bromine atom, and a chlorobenzylamino group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-aminothiazole with 2-chlorobenzyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild to moderate conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorobenzylamino group are crucial for its binding affinity and specificity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-bromo-2-(2-fluorobenzylamino)thiazole-5-carboxylate

- Methyl 4-bromo-2-(2-methylbenzylamino)thiazole-5-carboxylate

- Methyl 4-bromo-2-(2-nitrobenzylamino)thiazole-5-carboxylate

Uniqueness

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate is unique due to the presence of the chlorobenzylamino group, which imparts specific electronic and steric properties that influence its reactivity and binding affinity . This makes it a valuable compound in the development of new drugs and materials .

Biological Activity

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C12H10BrClN2O2S

- Molecular Weight : 361.64 g/mol

- CAS Number : 1000577-22-9

- Predicted Boiling Point : 466.1 ± 55.0 °C

- Density : 1.656 ± 0.06 g/cm³

- pKa : -0.44 ± 0.10

These properties indicate that the compound is a stable thiazole derivative suitable for further biological evaluations and applications.

Anticancer Properties

Thiazole derivatives, including this compound, have shown promising anticancer activities across various cancer cell lines:

- Mechanism of Action : The compound's anticancer activity is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .

-

Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

- PC3 (prostate cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

Acetylcholinesterase Inhibition

Recent research has highlighted the potential of thiazole compounds in neurodegenerative diseases like Alzheimer's disease. Compounds with a thiazole core have been reported to exhibit significant acetylcholinesterase (AChE) inhibitory activity:

- Inhibitory Activity : A study demonstrated that certain thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE, suggesting their potential as therapeutic agents for cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound's anticancer activity by stabilizing the molecular structure and improving binding affinity to target proteins .

- Positioning of Functional Groups : The specific positioning of the chlorobenzylamino group has been shown to play a critical role in modulating the biological activity, with optimal configurations leading to enhanced efficacy against cancer cells .

Study on Antitumor Activity

A comprehensive study evaluated a series of thiazole derivatives, including this compound, for their antitumor properties:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | PC3 | 1.61 | Tubulin inhibition |

| Compound B | MCF-7 | 1.98 | Tubulin inhibition |

| Methyl 4-bromo... | HepG2 | TBD | TBD |

This table illustrates the comparative potency of various compounds in inhibiting tumor growth.

Properties

Molecular Formula |

C12H10BrClN2O2S |

|---|---|

Molecular Weight |

361.64 g/mol |

IUPAC Name |

methyl 4-bromo-2-[(2-chlorophenyl)methylamino]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H10BrClN2O2S/c1-18-11(17)9-10(13)16-12(19-9)15-6-7-4-2-3-5-8(7)14/h2-5H,6H2,1H3,(H,15,16) |

InChI Key |

FQBZSZSHHOVILE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.